

Application Notes and Protocols for Measuring IL-18 Activity In Vivo

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Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily, playing a critical role in both innate and adaptive immune responses. Accurate measurement of its in vivo activity is crucial for understanding its role in various physiological and pathological processes, as well as for the development of novel therapeutics targeting the IL-18 pathway. These application notes provide an overview of common in vivo methods, detailed experimental protocols, and data interpretation guidelines.

Introduction to In Vivo IL-18 Activity Measurement

Measuring the biological activity of IL-18 in a living organism presents unique challenges. Unlike simple quantification of the cytokine, assessing its activity requires an understanding of its interaction with its receptor, the presence of its natural inhibitor, IL-18 binding protein (IL-18BP), and the downstream signaling events it triggers.^[1] The primary and most well-established downstream effect of IL-18 is the induction of Interferon-gamma (IFN- γ), particularly in synergy with IL-12.^{[1][2][3]} Therefore, many in vivo methods for assessing IL-18 activity rely on the measurement of IFN- γ production.

This document outlines three primary approaches for measuring IL-18 activity in vivo:

- **Indirect Measurement of IL-18 Activity via IFN- γ Induction:** This involves stimulating an in vivo system and subsequently measuring the levels of IFN- γ in biological samples.
- **Direct Measurement of Bioactive IL-18:** This approach focuses on quantifying the amount of "free" IL-18 that is not bound to IL-18BP and is therefore biologically active.
- **In Vivo Neutralization of IL-18:** This method assesses the biological role and activity of endogenous IL-18 by observing the physiological or pathological changes that occur upon its inhibition with neutralizing antibodies.

Method 1: Indirect Measurement of IL-18 Activity via IFN- γ Induction in a Murine Model

This method is based on the principle that active IL-18, often in concert with other cytokines like IL-12, potently induces the production of IFN- γ by various immune cells, including NK cells and T cells.^[1] A common approach is to challenge mice with an inflammatory stimulus, such as lipopolysaccharide (LPS), which triggers the production of endogenous IL-18, and then measure the resulting IFN- γ levels.

Data Presentation: Expected Results

The following table summarizes typical quantitative data expected from an LPS-induced inflammation model in mice.

Parameter	Control Group (Saline)	LPS-Treated Group	IL-18 Neutralized + LPS Group	Reference
Serum IL-18 (pg/mL)	< 50	200 - 1000+	200 - 1000+ (total)	[4] [5]
Serum IFN- γ (pg/mL)	< 20	100 - 500	< 50	[2] [6]
% IFN- γ + Splenocytes (CD3+)	< 1%	5 - 15%	< 2%	[7] [8]
% IFN- γ + Splenocytes (NK1.1+)	< 2%	10 - 25%	< 5%	[7] [8]

Experimental Workflow: IFN- γ Induction Model

Caption: Workflow for in vivo measurement of IL-18 activity via IFN- γ induction.

Experimental Protocols

Protocol 1.1: LPS-Induced Inflammation in Mice

- Animal Model: Use 8-10 week old C57BL/6 mice. Acclimatize animals for at least one week before the experiment.
- Treatment Groups:
 - Group 1 (Control): Inject with sterile, endotoxin-free saline intraperitoneally (i.p.).
 - Group 2 (LPS): Inject with LPS (e.g., from E. coli O111:B4) at a dose of 1-5 mg/kg i.p.
 - Group 3 (IL-18 Neutralization): Inject with a neutralizing anti-mouse IL-18 antibody (e.g., 100-500 μ g per mouse) i.p. one hour prior to LPS administration.

- **Sample Collection:** At desired time points (e.g., 2, 4, 6, and 24 hours) post-LPS injection, euthanize mice and collect blood via cardiac puncture and harvest spleens aseptically.

Protocol 1.2: Measurement of Serum IFN- γ by ELISA

- **Serum Preparation:** Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
- **ELISA Procedure:** Use a commercial mouse IFN- γ ELISA kit and follow the manufacturer's instructions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Coat a 96-well plate with a capture antibody against mouse IFN- γ .
 - Block the plate to prevent non-specific binding.
 - Add serum samples and standards to the wells and incubate.
 - Wash the plate and add a biotinylated detection antibody.
 - Wash and add streptavidin-HRP conjugate.
 - Add a substrate solution (e.g., TMB) and stop the reaction.
 - Read the absorbance at 450 nm and calculate IFN- γ concentrations based on the standard curve.

Protocol 1.3: Intracellular Cytokine Staining (ICS) for IFN- γ

- **Splenocyte Preparation:** Prepare a single-cell suspension from the harvested spleen by mechanical dissociation through a 70 μ m cell strainer. Lyse red blood cells using an ACK lysis buffer.
- **Cell Stimulation (optional but recommended):** Resuspend splenocytes in complete RPMI medium and stimulate in vitro for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) to promote intracellular cytokine accumulation.[\[7\]](#)[\[14\]](#) For antigen-specific responses, co-stimulation with the relevant antigen is required.[\[8\]](#)

- **Surface Staining:** Stain the cells with fluorescently-conjugated antibodies against cell surface markers to identify different cell populations (e.g., anti-CD3 for T cells, anti-NK1.1 for NK cells).
- **Fixation and Permeabilization:** Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based).^{[7][8]}
- **Intracellular Staining:** Stain the permeabilized cells with a fluorescently-conjugated antibody against mouse IFN- γ .
- **Flow Cytometry:** Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of IFN- γ -producing cells within specific lymphocyte populations.^[8]

Method 2: Direct Measurement of Bioactive "Free" IL-18

Total IL-18 levels measured by conventional ELISA do not distinguish between the active cytokine and the inactive form bound to IL-18BP.^{[15][16]} To assess biologically relevant IL-18 activity, it is essential to measure the concentration of "free" IL-18.

Data Presentation: Free vs. Total IL-18

Analyte	Healthy Control (pg/mL)	Inflammatory Condition (pg/mL)	Reference
Total IL-18	100 - 300	500 - 5000+	^[16]
IL-18BP	2000 - 4000	4000 - 10000+	^[16]
Free IL-18 (calculated)	< 10	50 - 500+	^[16]

Experimental Workflow: Free IL-18 Measurement

Caption: Workflow for the direct measurement of bioactive "free" IL-18.

Experimental Protocols

Protocol 2.1: Measurement of Total IL-18 and IL-18BP

- Sample Preparation: Collect serum, plasma, or tissue homogenates as described in Protocol 1.2.
- ELISA for Total IL-18: Use a commercial ELISA kit for total mouse or human IL-18. Follow the manufacturer's protocol.[\[17\]](#)
- ELISA for IL-18BP: Use a commercial ELISA kit for mouse or human IL-18BP. Follow the manufacturer's protocol.

Protocol 2.2: Calculation of Free IL-18

The concentration of free IL-18 can be calculated based on the measured concentrations of total IL-18 and IL-18BP, and their known binding affinity (dissociation constant, K_d).[\[16\]](#) The calculation involves solving a system of equations for the equilibrium between IL-18, IL-18BP, and the IL-18:IL-18BP complex.

Method 3: In Vivo Neutralization of IL-18

This method involves administering a neutralizing anti-IL-18 antibody or recombinant IL-18BP to an animal model of disease where IL-18 is thought to play a pathogenic role.[\[18\]](#)[\[19\]](#)[\[20\]](#) The activity of endogenous IL-18 is inferred from the amelioration of the disease phenotype upon its neutralization.

Data Presentation: Effects of IL-18 Neutralization in a Disease Model

Parameter	Disease Model + Control IgG	Disease Model + Anti-IL-18 IgG	Reference
Clinical Score (e.g., arthritis score)	High	Significantly Reduced	[19]
Histological Score (e.g., inflammation, tissue damage)	Severe	Significantly Reduced	[19][20]
Serum Pro- inflammatory Cytokines (e.g., IL-6, TNF- α)	Elevated	Significantly Reduced	[18][19]

Experimental Workflow: In Vivo Neutralization

Caption: Workflow for in vivo neutralization of IL-18 to assess its activity.

Experimental Protocol

Protocol 3.1: In Vivo Neutralization in a Collagen-Induced Arthritis (CIA) Model

- CIA Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.
- Treatment: Upon the onset of clinical signs of arthritis, randomize mice into treatment groups.
 - Control Group: Administer control IgG (e.g., purified rabbit or rat IgG) at the same dose and schedule as the neutralizing antibody.
 - Treatment Group: Administer a neutralizing anti-mouse IL-18 antibody (e.g., 1-3 mg/kg) or recombinant human IL-18BP i.p. or i.v. at regular intervals (e.g., every 3-4 days).[18][19]
- Monitoring and Assessment:
 - Monitor clinical signs of arthritis (e.g., paw swelling, clinical score) daily.

- At the end of the study, collect paws for histological analysis of inflammation and joint destruction.
- Collect blood for measurement of serum cytokines (e.g., IL-6, TNF- α) by ELISA.

IL-18 Signaling Pathway

The biological effects of IL-18 are mediated through its binding to the IL-18 receptor complex and the subsequent activation of intracellular signaling cascades.[21][22][23]

Caption: Simplified IL-18 signaling pathway.

IL-18 first binds to the IL-18 receptor alpha (IL-18R α) chain.[21][24] This complex then recruits the IL-18R beta (IL-18R β) chain, leading to the formation of a high-affinity signaling complex.[21][24] This triggers the recruitment of the intracellular adaptor molecule MyD88, which in turn recruits and activates IRAK family kinases (IRAK1 and IRAK4) and TRAF6.[21][22] This signaling cascade ultimately leads to the activation of transcription factors such as NF- κ B and AP-1, as well as the MAPK and PI3K/AKT pathways, resulting in the expression of various pro-inflammatory genes, most notably IFN- γ . [21][22] The activity of IL-18 is tightly regulated extracellularly by the high-affinity IL-18 binding protein (IL-18BP), which acts as a natural antagonist.[1]

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